3-(Tetrahydrofuran-3-yloxy)benzoic acid
Overview
Description
3-(Tetrahydrofuran-3-yloxy)benzoic acid, also known as 3-THFBA, is an important organic compound with a wide range of applications in scientific research. It is a white crystalline solid, soluble in water and ethanol, and a common starting material for the synthesis of other compounds. 3-THFBA is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Applications
3-(Tetrahydrofuran-3-yloxy)benzoic acid and its derivatives play a significant role in organic synthesis and the development of pharmaceutical compounds. For instance, the compound is involved in the synthesis of pranlukast, a leukotriene receptor antagonist used for asthma treatment. The synthetic route involves the reaction of tetrahydrofuran with benzoic acid derivatives, showcasing the compound's utility in constructing complex molecular architectures (Zhang et al., 2013).
Coordination Chemistry and Material Science
In coordination chemistry, derivatives of benzoic acid, such as 3-hydroxy benzoic acid and its hybrids, have been utilized to synthesize novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit promising properties for applications in gas sensing, luminescence, and catalysis. For example, coordination polymers synthesized from 4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid demonstrated significant fluorescence emission and gas sensing capabilities (Rad et al., 2016).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, structural modifications of compounds related to this compound, such as octadecanoic acid-3,4-tetrahydrofuran diester, have shown enhanced acaricidal activity against mites. This highlights the potential of these compounds in developing new treatments for parasitic infections (Li et al., 2022).
Catalysis and Synthetic Methodology
In catalysis, an azobenzene-containing metal-organic framework demonstrated efficient catalysis for the direct amidation of benzoic acids, which is an essential reaction in organic synthesis. This application underscores the utility of this compound derivatives in creating heterogeneous catalysts for sustainable chemical processes (Hoang et al., 2015).
Safety and Hazards
Future Directions
Benzofuran compounds, which are structurally similar to 3-(Tetrahydrofuran-3-yloxy)benzoic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future directions for the research and application of this compound in various fields.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
They are conjugated to glycine in the liver and excreted as hippuric acid .
Biochemical Pathways
It is known that the biosynthesis of phenolic compounds, which include benzoic acid derivatives, involves the shikimate and phenylpropanoid pathways .
Result of Action
Benzofuran compounds, which are structurally similar, have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
3-(oxolan-3-yloxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)8-2-1-3-9(6-8)15-10-4-5-14-7-10/h1-3,6,10H,4-5,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRBBBPIKGXEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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